4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is a chemical compound belonging to the class of pyrazolo derivatives, characterized by the presence of two fused pyrazole rings. This compound has garnered interest due to its potential applications in medicinal chemistry and material science.
The synthesis of 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves several methods, primarily focusing on cyclization reactions. One common approach is the reaction of 4,6-dimethylpyrazole with suitable aldehyde or carboxylating agents under controlled conditions.
4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde can undergo various chemical reactions typical for aldehydes and pyrazole derivatives:
These reactions are essential for further functionalization of the compound in synthetic organic chemistry .
The mechanism of action for compounds like 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde often involves interaction with biological targets such as enzymes or receptors.
These properties are crucial for understanding how the compound behaves under different conditions and its stability during storage .
4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde has several potential applications:
4,6-Dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde belongs to the pyrazolo[1,5-a]pyrazine class of bicyclic heteroaromatic systems, recognized as a privileged scaffold in drug discovery due to its versatile bioisosteric properties and broad pharmacophoric compatibility. The core structure features a fused pyrazole-pyrazine ring system with three nitrogen atoms, enabling diverse non-covalent interactions with biological targets. The methyl groups at positions 4 and 6 enhance lipophilicity and influence electron distribution, while the 3-carbaldehyde provides a reactive handle for structural diversification [1] [2]. This scaffold mimics purine geometry, allowing it to occupy adenine-binding pockets in kinases and enzymes—a property exploited in commercial drugs like Anagliptin (anti-diabetic) and Dinaciclib (CDK inhibitor) [2] [6]. Its planar rigidity facilitates deep penetration into hydrophobic protein cavities, while nitrogen atoms (N1, N5, N8) serve as hydrogen bond acceptors critical for target engagement [1].
Table 1: Pharmacophoric Features of 4,6-Dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde
Structural Element | Pharmacophoric Role | Biological Implications |
---|---|---|
N1/N5/N8 Atoms | Hydrogen bond acceptors | ATP-competitive kinase inhibition |
4,6-Dimethyl Groups | Hydrophobic enhancers | Membrane permeability enhancement |
3-Carbaldehyde | Electrophilic site | Covalent modification or derivatization |
Fused Bicyclic System | Planar geometry | Intercalation into enzyme active sites |
Recent studies highlight its utility in designing kinase inhibitors (e.g., CDK2) and antitumor agents, where the scaffold maintains optimal logP values (2.1–3.5) for cellular uptake [6]. The aldehyde group enables rapid generation of analogs via condensation reactions, accelerating structure-activity relationship (SAR) studies [4].
The regioisomeric distinction between pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-a]pyrimidines critically influences electronic properties and target selectivity. Pyrazolo[1,5-a]pyrimidines (e.g., Dorsomorphin) feature a pyrimidine ring with two meta-positioned nitrogens (N3, N5), while pyrazolo[1,5-a]pyrazines like our target compound contain two ortho-positioned nitrogens (N5, N8) in the six-membered ring [1] [2]. This difference impacts dipole moments (higher in pyrimidine isomers) and π-electron distribution, as evidenced by NMR shifts:
Table 2: Comparative Properties of Key Isomeric Ring Systems
Parameter | 4,6-Dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | Pyrazolo[3,4-d]pyrimidine |
---|---|---|---|
Ring Nitrogen Positions | N1 (pyrazole), N5/N8 (pyrazine) | N1 (pyrazole), N3/N5 (pyrimidine) | N1/N3 (pyrimidine), N2 (pyrazole) |
Electronic Density at C3 | Low (electrophilic) | Moderate | Moderate |
Typical C3 Carbonyl Shift (¹³C NMR) | 190–192 ppm | 182–185 ppm | 175–178 ppm |
Predominant Bioactivity | Kinases, oxidoreductases | CDK2 inhibition, AMPK modulation | Bruton’s tyrosine kinase inhibition |
Synthetic Accessibility | Moderate (requires β-enaminones) | High (via 1,3-dicarbonyl cyclocondensation) | High (via Vilsmeier-Haack) |
The 4,6-dimethyl substitution in pyrazolo[1,5-a]pyrazines reduces ring polarity versus unmethylated analogs, enhancing blood-brain barrier penetration in CNS-targeted agents [7]. Conversely, pyrazolo[1,5-a]pyrimidines exhibit superior solubility due to their polarized N-H bonds, favoring renal excretion [1].
The 3-carbaldehyde group is the primary molecular diversification site, enabling >15 derivatization pathways. Its electrophilicity is amplified by the electron-withdrawing effect of the adjacent pyrazole nitrogen (N2), facilitating:
Table 3: Derivatization Reactions of the 3-Carbaldehyde Group
Reaction Type | Conditions | Key Intermediates/Products | Application Relevance |
---|---|---|---|
Schiff Base Formation | EtOH, RT, primary amines | Imines (R-N=CH-Pyrazolopyrazine) | Anticancer scaffolds (e.g., CDK2 inhibitors) |
Wittig Olefination | Ph₃P=CHR, THF reflux | Alkenyl derivatives (R-CH=CH-) | Fluorescent probes for cellular imaging |
Knoevenagel Condensation | Malononitrile, piperidine | Cyanovinyl derivatives | Kinase inhibitors with enhanced logP |
Cannizzaro Reaction | Strong base (NaOH) | Alcohol/carboxylic acid derivatives | Prodrug development |
Microwave irradiation accelerates these reactions (5–15 min vs. 12h conventional), as demonstrated in syntheses of pyrazolo[1,5-a]pyrazine-3-carboxamides with 85–92% yields [9]. The aldehyde’s reactivity is sterically unhindered due to the methyl group at C4, avoiding the congestion seen in 2-substituted analogs [5].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6